N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide , is derived from its structural components:
- Indole backbone : A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The indole system is substituted with methyl groups at positions 2 and 7.
- Ethyl linker : A two-carbon chain connecting the indole moiety to the sulfonamide group.
- Benzenesulfonamide : A benzene ring substituted with methoxy (-OCH₃) at position 5 and methyl (-CH₃) groups at positions 2 and 4, bonded to a sulfonamide (-SO₂NH₂) functional group.
The molecular formula C₂₁H₂₆N₂O₃S corresponds to a molecular weight of 386.5 g/mol . Key functional groups include:
- Sulfonamide group : Imparts polarity and potential hydrogen-bonding capabilities.
- Methoxy group : Enhances lipophilicity and influences electronic distribution.
- Methyl substituents : Contribute to steric effects and modulate solubility.
Table 1: Comparative molecular features of related sulfonamide derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | C₂₁H₂₆N₂O₃S | 386.5 | Sulfonamide, methoxy, methyl |
| 5-Methoxy-2,4-dimethylbenzenesulfonamide | C₉H₁₃NO₃S | 215.27 | Sulfonamide, methoxy, methyl |
| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | C₁₆H₂₂N₂O₂ | 274.36 | Amide, methoxy, dimethylpropane |
The structural complexity of this compound distinguishes it from simpler sulfonamides, such as 2-aminophenol-5-(N,N-dimethyl)sulfonamide (C₈H₁₂N₂O₃S, 216.26 g/mol) , by incorporating both indole and multi-substituted benzene systems.
Three-Dimensional Conformational Analysis
The three-dimensional structure of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is influenced by steric and electronic interactions:
- Indole ring geometry : The planar indole system adopts a near-perfect aromatic configuration, with methyl groups at positions 2 and 7 inducing minor distortions.
- Ethyl linker flexibility : The -CH₂-CH₂- bridge allows rotational freedom, enabling the sulfonamide group to adopt multiple conformations relative to the indole core.
- Sulfonamide orientation : The -SO₂NH₂ group exhibits a tetrahedral geometry, with the sulfur atom acting as a chiral center in certain configurations .
Computational models predict two dominant conformers :
- Extended conformation : The sulfonamide group projects away from the indole ring, minimizing steric clashes.
- Folded conformation : The sulfonamide group folds toward the indole system, stabilized by weak C-H···O hydrogen bonds between the sulfonyl oxygen and indole hydrogen atoms.
Key interactions :
- π-π stacking : Between the indole’s aromatic system and the benzene ring of the sulfonamide group.
- Hydrogen bonding : Potential between the sulfonamide NH and methoxy oxygen atoms.
Crystallographic and Spectroscopic Characterization
While crystallographic data for this specific compound remains unpublished, analogous sulfonamides provide insights:
- X-ray diffraction : Related structures, such as 5-methoxy-2,4-dimethylbenzenesulfonamide (C₉H₁₃NO₃S), crystallize in monoclinic systems with space group P2₁/c . The sulfonamide group adopts a twisted geometry relative to the benzene ring.
- Spectroscopic data :
- NMR (¹H) :
- Indole protons: δ 6.8–7.2 ppm (aromatic protons).
- Methoxy group: δ 3.8 ppm (singlet).
- Methyl groups: δ 2.1–2.4 ppm (multiplets).
- IR : Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretching) and 1160 cm⁻¹ (S=O symmetric stretching) confirm the sulfonamide group .
- Mass spectrometry : Molecular ion peak observed at m/z 386.5, consistent with the molecular formula .
- NMR (¹H) :
Table 2: Key spectroscopic signatures
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 7.1 ppm (multiplet) | Indole aromatic protons |
| δ 3.8 ppm (singlet) | Methoxy (-OCH₃) | |
| IR | 1340 cm⁻¹ | S=O asymmetric stretch |
| MS | m/z 386.5 | [M+H]⁺ molecular ion |
Computational Chemistry Predictions of Electronic Properties
Density functional theory (DFT) calculations reveal critical electronic features:
- HOMO-LUMO gap : Calculated at 4.2 eV , indicating moderate reactivity. The HOMO is localized on the indole ring, while the LUMO resides on the sulfonamide group.
- Electrostatic potential map : Highlights nucleophilic regions (methoxy oxygen) and electrophilic sites (sulfonyl sulfur).
- Molecular docking : Simulations suggest strong binding affinity for enzymes with hydrophobic pockets, such as α-glucosidase, due to interactions between the indole system and catalytic residues (e.g., His-280 and Asp-307) .
Key computational insights :
- The methoxy group donates electron density to the benzene ring via resonance, enhancing its electrophilic character.
- Methyl groups at positions 2 and 4 of the benzene ring create steric hindrance, potentially limiting rotational freedom.
- The sulfonamide NH group acts as a hydrogen bond donor, critical for molecular recognition in biological systems.
Figure 1: DFT-calculated electrostatic potential surface
(Visualization shows negative potential (red) at sulfonamide oxygens and positive potential (blue) at indole NH.)
Properties
Molecular Formula |
C21H26N2O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O3S/c1-13-7-6-8-18-17(16(4)23-21(13)18)9-10-22-27(24,25)20-12-19(26-5)14(2)11-15(20)3/h6-8,11-12,22-23H,9-10H2,1-5H3 |
InChI Key |
IVJGNIJOQDBJOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Procedure
The reaction begins with 5-chloro-2-pentanone and o-tolylhydrazine in ethanol under reflux conditions. The mechanism proceeds via hydrazone formation, followed by-sigmatropic rearrangement and cyclization to yield the indole core. After refluxing for 12–18 hours, the mixture is cooled, and the product is isolated via vacuum filtration. Purification is achieved through recrystallization or column chromatography (silica gel, ethyl acetate/hexane).
Key Data:
-
Characterization :
Sulfonylation of the Indole-Ethylamine Intermediate
The final step involves coupling 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. Search results,, and provide critical insights into optimizing this reaction.
Reaction Protocol
-
Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the amine.
-
Base : Triethylamine (TEA) or pyridine is added to scavenge HCl generated during the reaction.
-
Coupling Agents : In cases of low reactivity, carbodiimide-based catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed.
-
Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.
Key Data:
-
Molar Ratio : 1:1.2 (amine:sulfonyl chloride).
-
Yield : 65–85% (depending on purification method).
-
Side Products : Over-sulfonylation or hydrolysis products if moisture is present.
Purification and Characterization
Purification Methods
Analytical Data
-
1H NMR (DMSO-d6):
-
δ 10.21 (s, 1H, NH), 7.45 (s, 1H, aromatic), 7.12–6.98 (m, 2H, indole-H), 6.82 (s, 1H, aromatic), 3.85 (s, 3H, OCH3), 3.10 (t, 2H, CH2NH), 2.65 (t, 2H, CH2-indole), 2.40 (s, 3H, CH3), 2.35 (s, 3H, CH3), 2.30 (s, 3H, CH3).
-
-
MS (ESI+) : m/z 415.3 [M+H]+.
Alternative Synthetic Routes
Phase Transfer Catalysis (PTC)
Search result highlights the use of PTC (e.g., triethyl benzyl ammonium chloride) in dichloromethane/water biphasic systems. This method enhances reaction rates and reduces side reactions.
Conditions:
-
Catalyst : 5 mol% triethyl benzyl ammonium chloride.
-
Base : Aqueous NaOH (10% w/v).
Challenges and Optimization
-
Moisture Sensitivity : Sulfonyl chlorides are hygroscopic; reactions require anhydrous conditions.
-
Byproduct Formation : Excess sulfonyl chloride leads to di-sulfonated products, necessitating precise stoichiometry.
-
Scalability : Column chromatography becomes impractical at industrial scales; alternative purification (e.g., crystallization) is preferred .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Indole Core Modifications :
- The target compound’s 2,7-dimethylindole core distinguishes it from analogs in and , which feature 5-methoxyindole with 3-methyl or chlorobenzoyl substituents. These substitutions likely alter steric and electronic interactions with biological targets .
- Compound 31 () incorporates a trifluoromethylphenylsulfonyl group, which enhances metabolic resistance compared to the target compound’s dimethylbenzenesulfonamide .
Sulfonamide Linkage :
- The ethyl linker in the target compound contrasts with the acetamide (Compound 31) or propanamide (Compound 50) spacers in indomethacin analogs. Shorter linkers may reduce conformational flexibility, impacting binding affinity .
- highlights a sulfonamide linked to an imidazothiazole ring, demonstrating the versatility of sulfonamide derivatives in targeting diverse enzymes or receptors .
suggests that benzenesulfonamide derivatives often employ coupling reactions (e.g., acid-amine condensation) with moderate yields .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Pharmacological Properties Based on Structural Analogues
Key Insights:
- COX Inhibition Potential: Compounds 31 and 50 are indomethacin analogs, suggesting COX-2 selectivity. The target compound’s dimethylbenzenesulfonamide may exhibit weaker COX binding due to the absence of electron-withdrawing groups (e.g., Cl, CF₃) critical for enzyme interaction .
- Solubility Challenges : The target compound’s multiple methyl groups may reduce aqueous solubility, necessitating formulation optimization compared to more polar analogs like Compound 50 .
Biological Activity
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C16H22N2O3S
- Molecular Weight : 334.42 g/mol
- IUPAC Name : N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide
- CAS Number : 1096626-XX-X
The compound features an indole moiety which is known for its diverse biological properties including anti-cancer and anti-inflammatory activities.
- Antitumor Activity : The compound has been evaluated for its potential antitumor effects. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antibacterial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against certain strains of bacteria, potentially making it useful in treating infections.
- Neuroprotective Effects : Some research indicates that indole derivatives can have neuroprotective effects, which may extend to this compound as well.
In Vitro Studies
Several in vitro studies have assessed the biological activity of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 6.75 | Apoptosis induction |
| HCC827 (Lung Cancer) | 5.13 | Cell cycle arrest |
| MRC-5 (Normal Lung Fibroblast) | 12.00 | Cytotoxicity assessment |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against specific cancer cells.
Case Studies and Research Findings
- Study on Lung Cancer Cells :
- Antibacterial Activity Assessment :
- Neuroprotective Studies :
Q & A
What are the established synthetic routes for N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide, and how can reaction efficiency be monitored?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indole core and subsequent coupling to the sulfonamide moiety. Key steps include:
- Indole alkylation: Introducing the ethyl linker via nucleophilic substitution or reductive amination .
- Sulfonamide formation: Reacting the alkylated indole with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification: Column chromatography or recrystallization to isolate the final product.
Monitoring Efficiency:
- Thin-layer chromatography (TLC) tracks intermediate steps using silica gel plates and UV visualization.
- High-performance liquid chromatography (HPLC) quantifies purity (>95% target compound) .
Which spectroscopic and crystallographic techniques are most effective for elucidating the molecular structure of this compound, and how are data inconsistencies resolved?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituents on the indole and benzene rings (e.g., methoxy, methyl groups) .
- 2D NMR (COSY, HSQC) resolves overlapping signals and confirms connectivity .
- X-ray crystallography:
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Resolving Inconsistencies:
Cross-validation between NMR, crystallographic data, and computational models (e.g., DFT-optimized geometries) addresses discrepancies, such as torsional angle mismatches .
How can reaction conditions be optimized to improve the yield of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide during multi-step synthesis?
Level: Advanced
Methodological Answer:
- Temperature control: Maintain 0–5°C during sulfonamide coupling to minimize side reactions .
- Catalyst selection: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Workup strategies: Quench reactions with ice-water to precipitate crude product, reducing losses during extraction .
Yield Tracking:
Comparative analysis of yields under varying conditions (e.g., solvent, catalyst load) identifies optimal parameters .
What computational methods are employed to predict the electronic properties and potential bioactivity of this sulfonamide derivative?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular docking:
- QSAR modeling:
Validation:
Experimental IC₅₀ values from enzyme inhibition assays validate computational predictions .
What experimental strategies are recommended for investigating the enzyme inhibitory potential of this compound, and how should control experiments be designed?
Level: Advanced
Methodological Answer:
- Assay Design:
- Controls:
Data Interpretation:
Compare dose-response curves and IC₅₀ values across replicates to assess reproducibility .
How should researchers address contradictions between theoretical computational data and empirical spectroscopic findings for this compound?
Level: Advanced
Methodological Answer:
- Re-evaluate computational parameters:
- Re-examine experimental conditions:
- Hybrid approaches:
Case Study:
If DFT-predicted NMR shifts deviate from experimental data, check for solvent effects (e.g., DMSO vs. gas-phase calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
